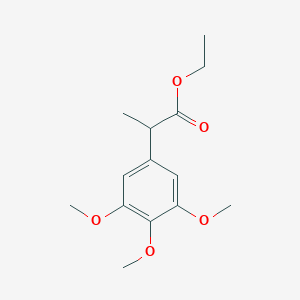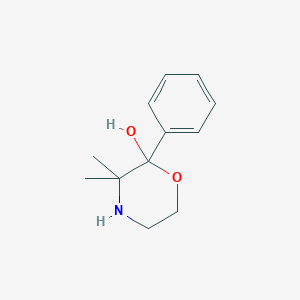
3,3-Dimethyl-2-phenylmorpholin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2-phenylmorpholin-2-ol is an organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. The compound features a morpholine ring substituted with a phenyl group and two methyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-phenylmorpholin-2-ol typically involves the reaction of 2-phenylmorpholine with a methylating agent under controlled conditions. One common method is the alkylation of 2-phenylmorpholine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-2-phenylmorpholin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of phenylmorpholine oxides.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of halogenated or nitro-substituted phenylmorpholine derivatives.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-2-phenylmorpholin-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and as an additive in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-2-phenylmorpholin-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or ion channels, depending on its structural features and functional groups. The phenyl group and morpholine ring play a crucial role in its binding affinity and specificity towards target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylmorpholine: Lacks the two methyl groups, resulting in different chemical properties and reactivity.
3,3-Dimethylmorpholine: Lacks the phenyl group, leading to variations in biological activity and applications.
2,6-Dimethylmorpholine: Different substitution pattern on the morpholine ring, affecting its chemical behavior.
Uniqueness
3,3-Dimethyl-2-phenylmorpholin-2-ol is unique due to the presence of both phenyl and dimethyl groups on the morpholine ring, which imparts distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.
Propiedades
Número CAS |
1015-11-8 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
3,3-dimethyl-2-phenylmorpholin-2-ol |
InChI |
InChI=1S/C12H17NO2/c1-11(2)12(14,15-9-8-13-11)10-6-4-3-5-7-10/h3-7,13-14H,8-9H2,1-2H3 |
Clave InChI |
OJSRMKBFJLSRPV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(OCCN1)(C2=CC=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


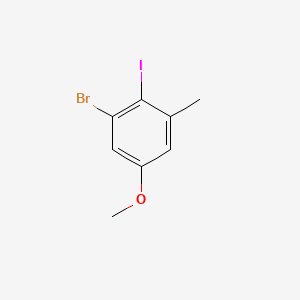
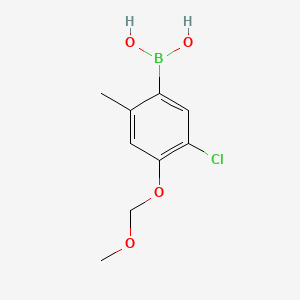
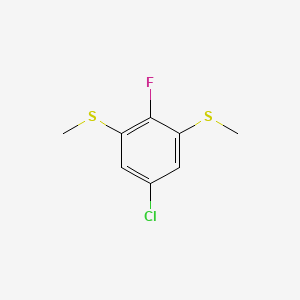
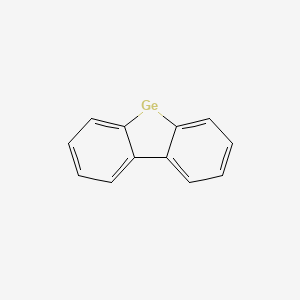

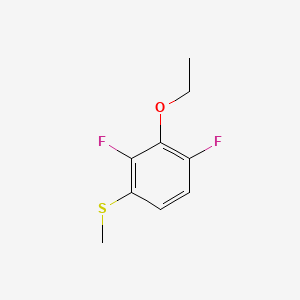

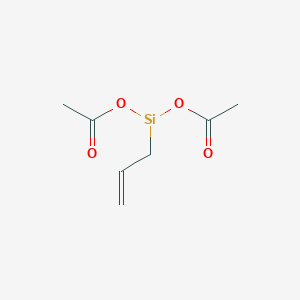
![(3aS,8aS)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B14759431.png)
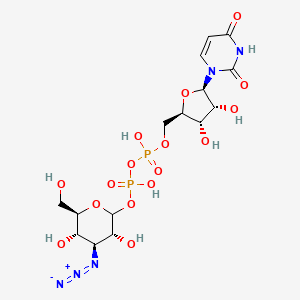
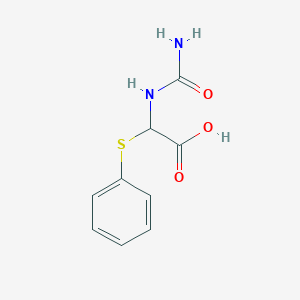
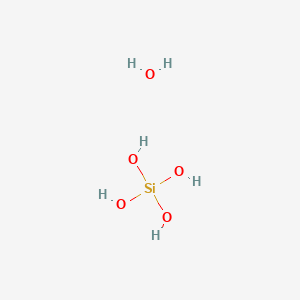
![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)
